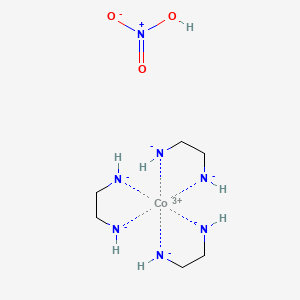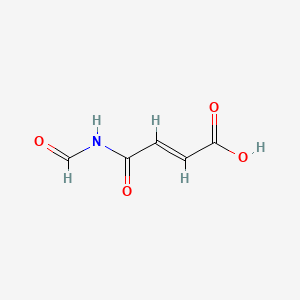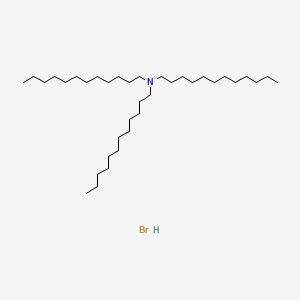
Trichloroethanethioic S-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloroethanethioic S-acid is an organic compound with the chemical formula C2HCl3OS It is a derivative of ethanethioic acid, where three hydrogen atoms are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: Trichloroethanethioic S-acid can be synthesized through several methods. One common approach involves the reaction of ethanethioic acid with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: Trichloroethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trichloroethanoic acid.
Reduction: Reduction reactions can convert this compound to ethanethioic acid.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Substitution reactions often require nucleophilic reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Trichloroethanoic acid.
Reduction: Ethanethioic acid.
Substitution: Various substituted ethanethioic acids, depending on the reagents used.
科学研究应用
Trichloroethanethioic S-acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of trichloroethanethioic S-acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
相似化合物的比较
1,1,1-Trichloroethane: A chlorinated hydrocarbon used as a solvent.
Thioacetic acid: A sulfur-containing organic acid with similar reactivity.
Comparison: Trichloroethanethioic S-acid is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinctive chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to 1,1,1-trichloroethane, this compound has a broader range of applications in organic synthesis and research due to its sulfur content.
属性
CAS 编号 |
13101-29-6 |
|---|---|
分子式 |
C2HCl3OS |
分子量 |
179.5 g/mol |
IUPAC 名称 |
2,2,2-trichloroethanethioic S-acid |
InChI |
InChI=1S/C2HCl3OS/c3-2(4,5)1(6)7/h(H,6,7) |
InChI 键 |
XSCSTCGXWRKQDM-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(Cl)(Cl)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)








